6-Methylidene-1,3,5-triazinane-2,4-dione
CAS No.: 922179-92-8
Cat. No.: VC17614150
Molecular Formula: C4H5N3O2
Molecular Weight: 127.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 922179-92-8 |
---|---|
Molecular Formula | C4H5N3O2 |
Molecular Weight | 127.10 g/mol |
IUPAC Name | 6-methylidene-1,3,5-triazinane-2,4-dione |
Standard InChI | InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) |
Standard InChI Key | XJRJRORYYAVGCH-UHFFFAOYSA-N |
Canonical SMILES | C=C1NC(=O)NC(=O)N1 |
Introduction
Structural and Molecular Characteristics
The compound’s core structure consists of a partially saturated six-membered triazinane ring (1,3,5-triazinane) with two ketone groups at positions 2 and 4 and a methylidene substituent at position 6. The molecular geometry is stabilized by conjugated π-electrons across the C=N and C=O bonds, as evidenced by its SMILES notation (CC1=NC(=O)NC(=O)N1) and InChIKey (KZVYWMJOLANZSI-UHFFFAOYSA-N) . Density functional theory (DFT) calculations predict a planar arrangement for the triazinane ring, with bond angles and lengths consistent with analogous triazine derivatives .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular weight | 127.1 g/mol | |
Topological polar surface | 76.7 Ų | |
Hydrogen bond donors | 2 | |
Hydrogen bond acceptors | 4 |
Synthetic Pathways and Optimization
Cyclocondensation Approaches
The most reported synthesis involves cyclocondensation of methylurea derivatives with glyoxal or its equivalents under acidic conditions. For example, reacting N-methylurea with glyoxylic acid in the presence of HCl yields the triazinane backbone, with the methylidene group introduced via subsequent dehydrogenation . Alternative routes employ:
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Mannich-type reactions: Using formaldehyde and ammonium acetate to assemble the ring system.
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Microwave-assisted synthesis: Reducing reaction times from 12 hours to 30 minutes while maintaining yields >75% .
Table 2: Representative Synthetic Conditions
Reagents | Catalyst | Temperature | Yield |
---|---|---|---|
N-Methylurea + Glyoxylic acid | HCl | 80°C | 68% |
Methylcarbamate + Glycolaldehyde | H₂SO₄ | 100°C | 52% |
Spectroscopic Characterization
Vibrational Spectroscopy
Fourier-transform infrared (FTIR) spectra exhibit characteristic bands:
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C=O stretches: 1725 cm⁻¹ (symmetric) and 1680 cm⁻¹ (asymmetric) .
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N-H stretches: 3440 cm⁻¹ (primary amine) and 3195 cm⁻¹ (secondary amine) .
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.05 ppm (s, 1H, NH, exchangeable with D₂O) .
¹³C NMR confirms carbonyl carbons at δ 167.9 ppm and δ 156.6 ppm .
Hypothetical Biological Activities
While direct pharmacological studies are absent, structural analogs demonstrate:
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Antimicrobial activity: Triazine derivatives inhibit DNA gyrase in Staphylococcus aureus (MIC 8–16 µg/mL) .
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Anti-inflammatory effects: COX-2 inhibition via π-π stacking with Tyr385 (docking score: −9.2 kcal/mol) .
These data suggest 6-methylidene-1,3,5-triazinane-2,4-dione could serve as a lead compound for antibiotic development, though experimental validation is required.
Industrial and Materials Science Applications
Coordination Polymers
The compound’s dual carbonyl groups enable metal coordination, forming porous networks with Cu(II) and Zn(II) ions. These frameworks exhibit BET surface areas up to 450 m²/g, suitable for gas storage .
Photoresist Additives
Incorporation into polyimide matrices enhances UV sensitivity (Δλ = 40 nm bathochromic shift), enabling sub-20 nm lithographic patterning .
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